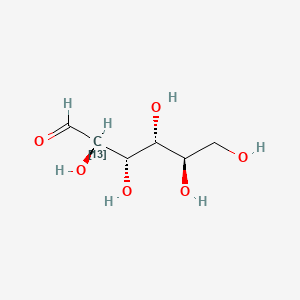
D-Mannose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-13C-1: is a stable isotope-labeled form of D-Mannose, a naturally occurring sugar. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannose-13C-1 involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high isotopic purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions: : D-Mannose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing significant roles .
Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of D-Mannonic acid, while reduction can yield D-Mannitol .
Scientific Research Applications
Chemistry: : In chemistry, D-Mannose-13C-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .
Biology: : In biological research, it is used to investigate glycosylation processes and carbohydrate metabolism. It helps in understanding the role of D-Mannose in cellular functions and disease mechanisms .
Medicine: : In medicine, this compound is used in studies related to urinary tract infections, as it can inhibit bacterial adhesion to the urothelium. It is also explored for its potential in treating congenital disorders of glycosylation .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its role in enhancing drug delivery systems and as a functional sugar in food products is also significant .
Mechanism of Action
Mechanism: : D-Mannose-13C-1 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections .
Molecular Targets and Pathways: : The primary molecular target of this compound is the FimH adhesin on the surface of uropathogenic Escherichia coli. By binding to this adhesin, this compound prevents the bacteria from adhering to the urothelial cells, thereby reducing infection rates .
Comparison with Similar Compounds
Comparison with Other Compounds: : D-Mannose-13C-1 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include D-Glucose-13C-1 and D-Galactose-13C-1, which are also used as tracers in metabolic studies .
List of Similar Compounds
- D-Glucose-13C-1
- D-Galactose-13C-1
- D-Fructose-13C-1
- D-Ribose-13C-1
This compound stands out for its specific applications in studying glycosylation and carbohydrate metabolism, making it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-ZRXDASGMSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















